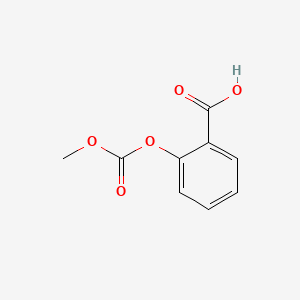
Garcinolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Garcinolic acid is a natural compound found in the resin of Garcinia hanburyi trees, commonly known as gamboge. This compound belongs to the xanthone family and is known for its complex structure and significant biological activities. This compound has been traditionally used in Eastern medicine and has recently gained attention for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Garcinolic acid can be synthesized through various chemical reactions involving the xanthone core structure. The synthesis typically involves the formation of the xanthone ring system followed by functionalization to introduce the specific substituents present in this compound. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the resin of Garcinia hanburyi trees. The resin is collected and subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form. This method ensures the large-scale production of this compound for research and therapeutic purposes .
Chemical Reactions Analysis
Types of Reactions: Garcinolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .
Scientific Research Applications
Garcinolic acid has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the reactivity and properties of xanthones.
Biology: In biological research, this compound is studied for its ability to modulate protein-protein interactions, particularly in the context of transcriptional coactivators.
Medicine: this compound exhibits significant therapeutic potential due to its anti-inflammatory, antioxidant, and anticancer properties. .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Garcinolic acid exerts its effects through multiple mechanisms:
Protein-Protein Interactions: this compound allosterically blocks the CBP/p300 KIX PPI network by binding to a non-canonical site, inhibiting KIX-dependent transcription.
P2X7 Receptor Modulation: this compound acts as a positive modulator of the purinergic P2X7 receptors, facilitating cellular responses mediated by these receptors.
Comparison with Similar Compounds
Garcinolic acid is unique among xanthones due to its specific structural features and biological activities. Similar compounds include:
Garcinol: Another xanthone from Garcinia species, known for its anticancer and anti-inflammatory properties.
Mangostin: A xanthone found in Garcinia mangostana, with potent antioxidant and anticancer activities.
Cudraxanthone: A xanthone from Cudrania species, exhibiting antimicrobial and anticancer properties.
Compared to these compounds, this compound stands out for its ability to modulate protein-protein interactions and its selective inhibition of the CBP/p300 KIX PPI network .
Properties
Molecular Formula |
C38H46O9 |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(4R)-4-[(E)-3-carboxybut-2-enyl]-14-hydroxy-6,6,18-trimethyl-21-(3-methylbut-2-enyl)-18-(4-methylpent-3-enyl)-12-oxo-2,5,19-trioxapentacyclo[11.8.0.03,7.03,11.015,20]henicosa-1(13),10,14,16,20-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C38H46O9/c1-21(2)11-10-18-36(8)19-17-24-29(39)28-30(40)26-12-9-13-27-35(6,7)47-37(34(43)44,20-16-23(5)33(41)42)38(26,27)46-32(28)25(31(24)45-36)15-14-22(3)4/h11-12,14,16-17,19,27,39H,9-10,13,15,18,20H2,1-8H3,(H,41,42)(H,43,44)/b23-16+/t27?,36?,37-,38?/m0/s1 |
InChI Key |
VDSCKSOYNLTQSY-VGJPRPLGSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(O[C@@]5(C/C=C(\C)/C(=O)O)C(=O)O)(C)C)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(OC5(CC=C(C)C(=O)O)C(=O)O)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)









